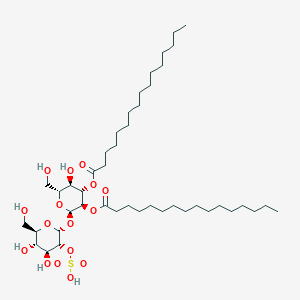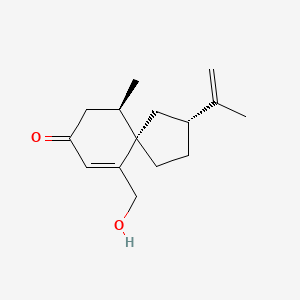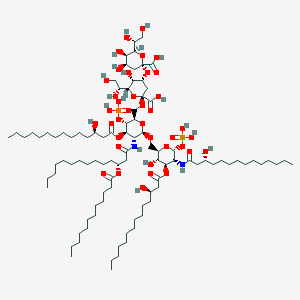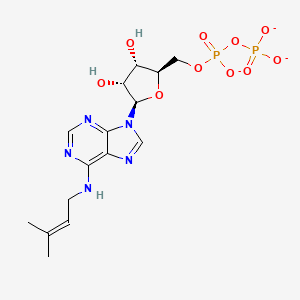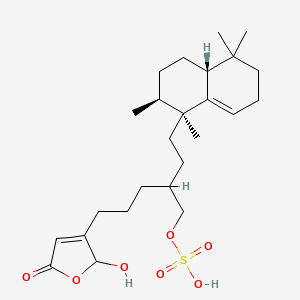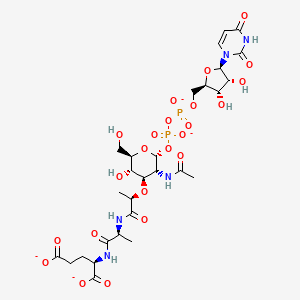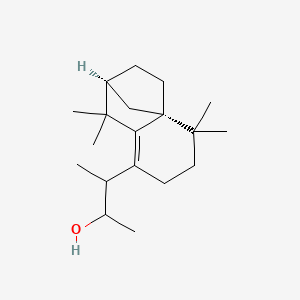
5-(3-Hydroxybutan-2-yl)isolongifol-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-hydroxybutan-2-yl)isolongifol-5-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds similar to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene has primarily focused on chemical synthesis and structural analysis. For example, studies have shown the synthesis of various derivatives and analogues through reactions involving hydroxybutanone derivatives. These reactions are essential in creating new compounds with potential applications in medicinal chemistry and material science (Quadrelli et al., 2013); (Ramazani et al., 2011).
Bioactive Compound Discovery
Studies on marine fungi have led to the discovery of new compounds, including those structurally related to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene. Such research is critical in the search for new bioactive compounds that can be used in drug development and other biotechnological applications (Sun et al., 2009).
Reaction Mechanisms and Kinetics
There has been significant interest in understanding the reaction mechanisms and kinetics of compounds structurally similar to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene. This includes studies on decomposition, isomerization, and the effects of different conditions on these processes, which are vital for developing efficient synthetic methods in organic chemistry (Awan et al., 2010).
Pharmacological Research
In the context of pharmacological research, derivatives of hydroxybutanone, a component structurally related to 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene, have been studied. These studies focus on understanding their potential as therapeutic agents, especially in targeting specific biological pathways or diseases (Ghosh et al., 2018).
Environmental and Biological Chemistry
Investigations into the photochemical behavior of hydroxyalkanones, which share functional groups with 5-(3-Hydroxybutan-2-yl)isolongifol-5-ene, contribute to our understanding of their behavior in environmental settings and their interactions with biological systems (Encinas et al., 1985).
properties
Product Name |
5-(3-Hydroxybutan-2-yl)isolongifol-5-ene |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
3-[(1R,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]butan-2-ol |
InChI |
InChI=1S/C19H32O/c1-12(13(2)20)15-8-9-17(3,4)19-10-7-14(11-19)18(5,6)16(15)19/h12-14,20H,7-11H2,1-6H3/t12?,13?,14-,19-/m0/s1 |
InChI Key |
FUGCDICKIUVODR-LQEHGROVSA-N |
Isomeric SMILES |
CC(C1=C2[C@@]3(CC[C@@H](C3)C2(C)C)C(CC1)(C)C)C(C)O |
Canonical SMILES |
CC(C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C)C(C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(4-oxanylmethyl)-3-isoxazolecarboxamide](/img/structure/B1262917.png)
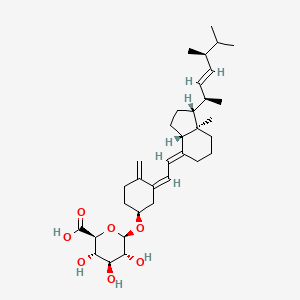
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(6-methyl-2-pyridinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B1262920.png)
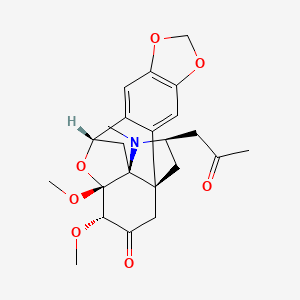
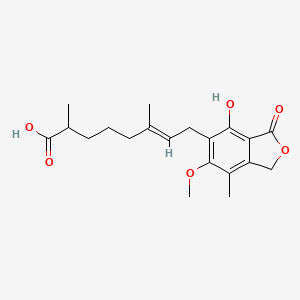
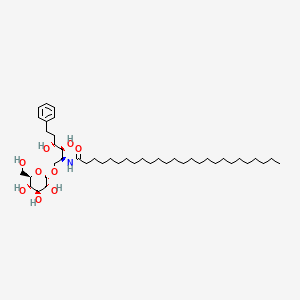
![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)
![[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)
